6-Chloro-2-isopropyl-4-pyrimidinamine
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Overview
Description
6-Chloro-2-isopropyl-4-pyrimidinamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isopropyl-4-pyrimidinamine typically involves the chlorination of 2-isopropyl-4-pyrimidinamine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-isopropyl-4-pyrimidinamine
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and reduce reaction time. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-isopropyl-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of 6-substituted pyrimidine derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
6-Chloro-2-isopropyl-4-pyrimidinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-isopropyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyl-4-pyrimidinamine
- 6-Chloro-2-ethyl-4-pyrimidinamine
- 6-Chloro-2-propyl-4-pyrimidinamine
Uniqueness
6-Chloro-2-isopropyl-4-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at position 2 enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a valuable compound for medicinal chemistry.
Properties
IUPAC Name |
6-chloro-2-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQKKNKJWWQVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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